molecular formula C15H18N2O3S2 B2525666 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1705097-22-8

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2525666
CAS No.: 1705097-22-8
M. Wt: 338.44
InChI Key: OGNRMDHDYNIHMC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a thiazepane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N and C-S bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione core can produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is not well understood. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: This compound features a piperidine ring instead of a thiazepane ring.

    1-(2-Oxo-2-(4-(thiophen-2-yl)morpholin-1-yl)ethyl)pyrrolidine-2,5-dione: This compound features a morpholine ring instead of a thiazepane ring.

Uniqueness

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is unique due to the presence of the thiazepane ring, which may impart distinct chemical and biological properties compared to its analogs. The combination of the pyrrolidine-2,5-dione core, thiazepane ring, and thiophene moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRMDHDYNIHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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